molecular formula C4H5BO2Se B1301798 Selenophen-2-ylboronic Acid CAS No. 35133-86-9

Selenophen-2-ylboronic Acid

Cat. No. B1301798
CAS RN: 35133-86-9
M. Wt: 174.87 g/mol
InChI Key: DYEWXOXXBVEVJJ-UHFFFAOYSA-N
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Description

Selenophen-2-ylboronic acid (SelBor) is a versatile organic compound that has been used in a variety of scientific research applications. It is an organoselenium compound, meaning it contains a selenium-carbon bond, and is composed of a selenophenyl group and a boronic acid group. SelBor has been used in a number of synthetic processes, including the synthesis of organoselenium compounds, as well as in the synthesis of pharmaceuticals and other compounds. Additionally, SelBor has been studied for its potential biological effects, including its ability to act as an antioxidant and its potential to act as a therapeutic agent.

Scientific Research Applications

Electrophilic Cyclization in Synthesis

Selenophene derivatives, including those related to Selenophen-2-ylboronic Acid, have been utilized in the synthesis of various compounds. For instance, 2,3-Disubstituted benzo[b]selenophenes were prepared using electrophilic cyclization of 1-(1-alkynyl)-2-(methylseleno)arenes. This method is tolerant of a wide range of functional groups and operates under mild conditions (Kesharwani, Worlikar, & Larock, 2006).

Electrochromic Polymers

Selenophene-containing polymers exhibit significant potential in electrochromics. A selenophene-based multi-ring aromatic polymer displayed reasonable optical contrasts in visible and near-IR regions. This polymer, synthesized from a selenophene derivative, was used in a novel electrochromic device switching between different color states (Udum, Tarkuç, & Toppare, 2009).

Influence on Optical and Electrochemical Properties

The electronic and optical properties of selenophene compounds, including those related to this compound, change based on their composition. Alkyl chain variations in these compounds significantly affect their optical characteristics, as observed during the electrochemical polymerization of various derivatives (Data, Lapkowski, Motyka, & Suwiński, 2013).

Heterocyclic Derivatives in Biological Fields

Selenophene moieties are notable in biological applications. Novel heterocycles derived from Selenophene-related compounds demonstrated notable radical-scavenging activity, highlighting their potential in antioxidant, antidepressant, and other biological activities (El-Sawy, Abo‐Salem, Ebaid, El-Gendy, & Mandour, 2013).

Safety and Hazards

Selenophen-2-ylboronic Acid should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

selenophen-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BO2Se/c6-5(7)4-2-1-3-8-4/h1-3,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEWXOXXBVEVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C[Se]1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BO2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371951
Record name Selenophen-2-ylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35133-86-9
Record name Selenophen-2-ylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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